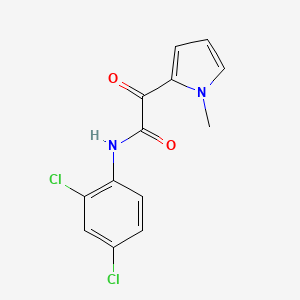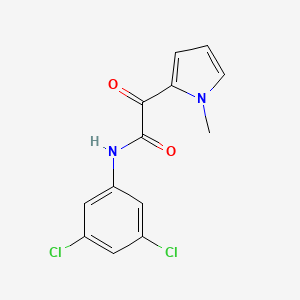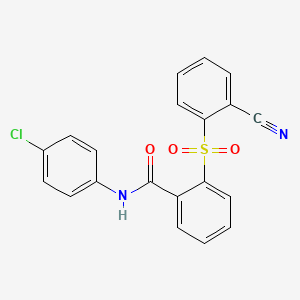![molecular formula C20H19ClF3N3O4S B3140333 N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide CAS No. 477872-86-9](/img/structure/B3140333.png)
N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide
Overview
Description
N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C20H19ClF3N3O4S and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diabetes Treatment Applications
N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide has been studied for its potential in diabetes treatment. Derivatives of this compound have been synthesized and evaluated for their biological potential, particularly as inhibitors of the α-glucosidase enzyme. This enzyme is key in carbohydrate digestion, and its inhibition can be beneficial in managing type II diabetes. Some derivatives have shown even better inhibition capabilities than acarbose, a commercially available α-glucosidase inhibitor (Aziz ur-Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities
Another research focus is the compound's role in antioxidant capacity and anticholinesterase activity. Studies have synthesized novel series of sulfonyl hydrazone having piperidine derivatives, which were then evaluated for these activities. Specific derivatives of this compound exhibited significant lipid peroxidation inhibitory activity and scavenging abilities in various assays, suggesting their potential as antioxidants (Nurcan Karaman et al., 2016).
Alzheimer’s Disease Treatment
This compound has also been explored for its applicability in treating Alzheimer’s disease. Derivatives were synthesized and evaluated as potential drug candidates. Their effectiveness was gauged based on enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Some compounds have shown promising results in this regard (A. Rehman et al., 2018).
Antimicrobial Applications
Research has also been conducted on the antimicrobial potential of this compound derivatives. These studies focus on the synthesis of compounds and their evaluation against various bacterial and fungal pathogens, showing notable antimicrobial activities. This indicates the potential use of these compounds in treating bacterial and fungal infections (K. Vinaya et al., 2009).
Antibacterial Activity
Further studies have been done on the antibacterial properties of derivatives. Synthesized compounds were evaluated for their antibacterial activity, revealing moderate inhibitory effects, particularly against Gram-negative bacterial strains. This research suggests these compounds could be further developed for antibacterial applications (Kashif Iqbal et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N'-[3-(trifluoromethyl)benzoyl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O4S/c21-16-4-6-17(7-5-16)32(30,31)27-10-8-13(9-11-27)18(28)25-26-19(29)14-2-1-3-15(12-14)20(22,23)24/h1-7,12-13H,8-11H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVXNLCQUIGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate](/img/structure/B3140255.png)

![Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B3140276.png)
![Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzenecarboxylate](/img/structure/B3140282.png)
![1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone](/img/structure/B3140284.png)


![4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3140322.png)
![N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B3140330.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea](/img/structure/B3140342.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea](/img/structure/B3140352.png)


